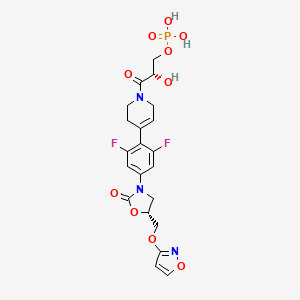

Posizolid phosphate (ester)

Description

Structure

3D Structure

Properties

Key on ui mechanism of action |

AZD2563 selectively inhibits bacterial protein synthesis through binding to sites on the bacterial ribosome and prevents the formation of a functional 70S-initiation complex. Specifically, AZD2563 binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process. |

|---|---|

CAS No. |

252260-06-3 |

Molecular Formula |

C21H22F2N3O10P |

Molecular Weight |

545.4 g/mol |

IUPAC Name |

[(2S)-3-[4-[2,6-difluoro-4-[(5R)-5-(1,2-oxazol-3-yloxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxy-3-oxopropyl] dihydrogen phosphate |

InChI |

InChI=1S/C21H22F2N3O10P/c22-15-7-13(26-9-14(36-21(26)29)10-33-18-3-6-34-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(28)17(27)11-35-37(30,31)32/h1,3,6-8,14,17,27H,2,4-5,9-11H2,(H2,30,31,32)/t14-,17+/m1/s1 |

InChI Key |

VZZBHEVJWKSWBN-PBHICJAKSA-N |

Isomeric SMILES |

C1CN(CC=C1C2=C(C=C(C=C2F)N3C[C@@H](OC3=O)COC4=NOC=C4)F)C(=O)[C@H](COP(=O)(O)O)O |

Canonical SMILES |

C1CN(CC=C1C2=C(C=C(C=C2F)N3CC(OC3=O)COC4=NOC=C4)F)C(=O)C(COP(=O)(O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Advanced Structural Modifications

Synthetic Pathways for Posizolid (B1679054) Phosphate (B84403) (Ester)

The generation of Posizolid phosphate involves two critical stages: the synthesis of the active drug molecule, Posizolid, and its subsequent phosphorylation to create the prodrug.

The synthesis of a phosphate ester from a parent molecule with a hydroxyl group is a well-established strategy in drug development to create water-soluble prodrugs. magtech.com.cnnih.gov This process, known as phosphorylation, introduces a phosphate group that can significantly improve a compound's physicochemical properties without altering its core pharmacophore. magtech.com.cn The phosphate ester is designed to be stable in formulation but is rapidly cleaved by endogenous enzymes, such as phosphatases, in the body to release the active drug. mdpi.comresearchgate.net

Several general methods are employed for the synthesis of phosphate esters in medicinal chemistry. These reactions typically involve the esterification of a hydroxyl group with a phosphorylation reagent. magtech.com.cn The choice of method depends on the specific substrate and desired product characteristics.

Table 1: General Methodologies for Phosphoric Ester Synthesis

| Method | Reagents | Characteristics | Reference |

|---|---|---|---|

| Phosphorus Pentoxide Method | Phosphorus pentoxide (P₂O₅), Alcohol | Simple, mild conditions, and low cost, but often yields a mixture of mono- and di-esters. | |

| Phosphoric Acid Method | Phosphoric acid (or polyphosphoric acid), Alcohol | Raw materials are stable, and the process is easily controlled with no waste gas or liquid emissions. | |

| Phosphorus Trichloride (B1173362) Method | Phosphorus trichloride (PCl₃), Alcohol, Chlorine, Water | Can yield a high content of phosphodiesters, but the generation of HCl can be corrosive to equipment. | |

| H-phosphite Method | H-phosphite esters | A common method used in the synthesis of phosphoester prodrugs. magtech.com.cn | magtech.com.cn |

The conversion of Posizolid to Posizolid phosphate is a targeted chemical transformation to enhance aqueous solubility and bioavailability. mdpi.comresearchgate.net Posizolid itself contains a dihydroxypropanoyl group, which provides the necessary hydroxyl moieties for phosphorylation. mdpi.comwikipedia.org The synthesis involves converting one of these hydroxyl groups into a phosphate ester. nih.gov This strategy is exemplified by the development of Tedizolid (B1663884) phosphate, another oxazolidinone antibiotic, where the oral phosphorylated prodrug is rapidly converted to its active form, Tedizolid, by endogenous phosphatases. mdpi.comresearchgate.net The synthesis of such phosphate prodrugs can be achieved by coupling the parent drug with a suitable phosphate-containing reagent, often involving protection and deprotection steps to ensure regioselectivity. nih.gov

Established Methodologies for Phosphoric Ester Synthesis

Oxazolidinone Core Scaffold Derivatization

The oxazolidinone class of antibiotics is defined by a central five-membered heterocyclic ring. nih.gov The synthesis and modification of this core are fundamental to the development of new analogues like Posizolid.

The construction of the N-aryl-oxazolidinone ring is a key step in the synthesis of compounds like Posizolid. Numerous synthetic strategies have been developed to create this heterocyclic system. nih.govorganic-chemistry.org A widely used and efficient method involves the reaction of an N-aryl carbamate (B1207046) with enantiopure epichlorohydrin (B41342) in the presence of a base like lithium hydroxide. arkat-usa.org This approach allows for the enantiospecific synthesis of the desired chiral oxazolidinone. arkat-usa.org

Other established methods for synthesizing the oxazolidinone ring are summarized below.

Table 2: Selected Synthetic Approaches to the Oxazolidinone Ring System

| Method | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|

| Cycloaddition Reaction | Epoxides and Isocyanates | A common strategy, sometimes utilizing catalysts like chlorosulfonyl isocyanate (CSI). nih.gov | nih.gov |

| Carbonylation of β-amino alcohols | β-amino alcohols, CO₂ or dialkyl carbonates | Utilizes carbon dioxide or its equivalents for ring formation. nih.gov | nih.gov |

| From N-aryl-carbamate and Epichlorohydrin | N-aryl-carbamates, Enantiopure Epichlorohydrin | An enantiospecific method using a simple chiral building block and mild conditions. arkat-usa.org | arkat-usa.org |

| From Amino Alcohols and CO₂ | Amino alcohols, Carbon Dioxide | Can be catalyzed by various systems, including silver or copper complexes, representing a green chemistry approach. organic-chemistry.orgrsc.org | organic-chemistry.orgrsc.org |

The antibacterial activity of oxazolidinones is highly dependent on their stereochemistry. researchgate.netkcl.ac.uk Specifically, the (S)-configuration at the C5 position of the oxazolidinone ring is essential for potent biological activity. researchgate.net Therefore, stereoselective synthesis is paramount.

A primary strategy to achieve the correct stereochemistry is the use of chiral building blocks. For instance, (R)-epichlorohydrin is a common and inexpensive starting material that can be used to construct the (S)-configured oxazolidinone ring. arkat-usa.org Another approach involves the stereoselective aminohydroxylation of allylic carbamates, often catalyzed by potassium osmate. beilstein-journals.org More advanced methods may employ organocatalytic cascade reactions to build the ring system with high stereocontrol. nih.gov The synthesis of the key intermediate for Linezolid (B1675486), a related oxazolidinone, often starts from (S)-N-2,3-epoxypropyl phthalimide, highlighting the importance of starting with enantiomerically pure materials.

Synthetic Approaches to the Oxazolidinone Ring System

Structure-Activity Relationship (SAR) Studies on Oxazolidinones

Extensive Structure-Activity Relationship (SAR) studies have been conducted on the oxazolidinone class, providing critical insights into the structural requirements for antibacterial potency. researchgate.netkcl.ac.uknih.govacs.org These studies guided the design of second-generation oxazolidinones like Posizolid. mdpi.com

Table 3: Key Structure-Activity Relationship (SAR) Findings for Oxazolidinones | Structural Feature | SAR Finding | Reference(s) | | :--- | :--- | :--- | :--- | | Oxazolidinone Ring (A-Ring) | The (S)-configuration at the C5 position is crucial for antibacterial activity. researchgate.netkcl.ac.uk The ketone group is also considered important for activity. kcl.ac.uk | researchgate.netkcl.ac.uk | | N-Aryl Substituent (B-Ring) | An N-aryl ring, typically a fluorinated phenyl group, is essential. researchgate.netnih.gov The fluorine at the meta-position is a key feature. Additional substitutions on this ring often have a negative effect on activity. | researchgate.netnih.gov | | C5 Side Chain | The nature of the substituent at the C5 position significantly influences potency and spectrum of activity. Modifications to the acetamidomethyl group of Linezolid have led to analogues with improved properties. nih.govacs.org | nih.govacs.org | | Distal Ring (C-Ring/D-Ring) | Substituents on the phenyl ring can enhance potency. nih.gov For Linezolid, the morpholino ring improves safety. In Radezolid (B1680497) and Tedizolid, additional rings (biphenyl or pyridyl) increase potency through enhanced binding interactions. nih.gov | nih.gov |

Posizolid incorporates a difluorophenyl B-ring and a unique C5 side chain featuring an isoxazolyloxymethyl group. mdpi.com Furthermore, its distinguishing feature is the complex aryl-tetrahydropyridine substituent attached to the B-ring, which is responsible for its enhanced potency. mdpi.com These modifications highlight a sophisticated application of SAR principles to optimize antibacterial efficacy.

Exploration of Substituent Effects on Ring Systems (A, B, C, D)

The oxazolidinone class of antibiotics, including posizolid, is characterized by a core pharmacophore that can be deconstructed into several key ring systems, conventionally labeled A, B, C, and sometimes D. nih.govresearchgate.net The systematic modification of these rings has been crucial in developing next-generation candidates with improved potency and resistance profiles.

A-Ring (Oxazolidin-2-one): The A-ring is the central oxazolidinone core. The stereochemistry at the C-5 position is paramount; the (S)-configuration is essential for antibacterial activity. mdpi.comnih.gov The substituent at this C-5 position has been a major focus of modification. While early oxazolidinones featured a 5-acetamidomethyl group, later research demonstrated that alternatives could maintain or even enhance activity, particularly against resistant strains. nih.gov For example, replacing the acetamide (B32628) with a hydroxymethyl or a 1,2,3-triazole group has proven effective. nih.govresearchgate.net This is because the acetamide group can lead to steric clashes with methylated ribosomes in certain resistant bacteria (e.g., those with the cfr gene), a problem that is avoided with the smaller hydroxymethyl group. researchgate.net

B-Ring (N-Aryl): This is typically a phenyl ring attached to the nitrogen of the oxazolidinone A-ring. Substitutions on the B-ring are critical for potency. A meta-fluoro substitution, as seen in many clinically evaluated oxazolidinones, generally increases biological activity. mdpi.comnih.gov A para-substitution on this ring has been shown to expand the antibacterial spectrum. mdpi.comnih.gov

C- and D-Rings: These refer to the substituents attached to the para-position of the B-ring. Posizolid itself features a dihydropyridinyl moiety as its C-ring. hodoodo.com The evolution from simpler structures like linezolid (which has a morpholine (B109124) C-ring and lacks a D-ring) to more complex analogues involves significant C-ring and D-ring modifications to enhance target binding and potency. nih.govrsc.org Research has shown that incorporating diverse heterocyclic C-rings, such as piperidinyl, azabicyclic groups, or fused heteroaromatics like benzoxazinone (B8607429), can lead to superior activity compared to linezolid. nih.govresearchgate.netjst.go.jp Optimization of the C- and D-ring systems, which interact with more conserved regions of the bacterial ribosome, is a key strategy for maintaining activity against linezolid-resistant strains. researchgate.net

Modulation of Side Chains and Functional Group Analogues

Beyond the core ring systems, the modulation of side chains and the introduction of functional group analogues are key strategies in the design of new oxazolidinones. The primary focus has been the C-5 side chain of the A-ring.

Initial SAR studies identified the acetamidomethyl group as a favorable substituent at the C-5 position. nih.gov However, to overcome resistance and improve safety, numerous analogues have been synthesized. The replacement of the C-5 acetamide with other groups is a prominent theme in modern oxazolidinone research. rsc.org For instance, the development of compounds with a C-5 hydroxymethyl group (like in tedizolid) or various heterocyclic rings, such as 1,2,3-triazoles, has yielded potent antibiotics. jst.go.jpjst.go.jpnih.gov These modifications can prevent the steric hindrance that reduces binding affinity to ribosomes with specific resistance mutations. researchgate.net

Correlation of Structural Features with Preclinical Biological Activity

A direct correlation exists between the structural modifications of oxazolidinone analogues and their preclinical antibacterial activity. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which measures the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.

The addition of complex C- and D-rings generally enhances potency. For example, an analogue with a benzoxazinone C-ring (Compound 8c in a study) showed superior activity over linezolid against a panel of bacteria. nih.gov Further modification of this compound's C-5 side chain led to even more potent derivatives (Compounds 12a, 12b). nih.gov The rationale, supported by molecular docking studies, is that these extended structures form additional hydrogen bonds and interactions with the ribosomal target site, leading to stronger binding and increased potency. nih.gov

The choice of the C-5 side chain significantly impacts activity against resistant strains. Analogues with hydroxymethyl or 1,2,3-triazole groups at the C-5 position tend to retain their potency against strains carrying the cfr methyltransferase gene, which confers resistance to linezolid. In contrast, compounds with the traditional acetamide group show a marked reduction in activity against these strains. nih.govresearchgate.net

The table below illustrates the impact of structural modifications on antibacterial activity for selected oxazolidinone analogues compared to Linezolid.

| Compound | Key Structural Modification | MIC (μg/mL) vs. S. aureus (MRSA) | MIC (μg/mL) vs. E. faecalis (VRE) | Reference |

|---|---|---|---|---|

| Linezolid | Morpholine C-ring, Acetamide C-5 side chain | 1.0 - 2.0 | 1.0 - 2.0 | nih.govresearchgate.net |

| Compound 3b | Nitrogen-containing fused heterocyclic moiety | 0.5 - 1.0 | Not Reported | researchgate.net |

| Compound 8c | Benzoxazinone C-ring | 0.5 | 0.5 | nih.gov |

| Compound 12a | Benzoxazinone C-ring, modified C-5 side chain | 0.25 | 0.25 | nih.gov |

| Ranbezolid Analogue 9h | Piperidinyl moiety | ≤0.12 - 0.5 | 0.5 - 1.0 | researchgate.net |

| Compound 2a | Azabicyclic C-ring, Acetamide C-5 side chain | 1.0 | 1.0 | jst.go.jp |

Design and Synthesis of Novel Oxazolidinone Analogues for Research

The continued threat of antibiotic resistance drives the design and synthesis of novel oxazolidinone analogues. The primary goals are to enhance potency, broaden the antibacterial spectrum (e.g., to include Gram-negative bacteria), overcome existing resistance mechanisms, and improve safety profiles. nih.govjst.go.jp

Synthetic strategies often begin with a commercially available or readily synthesized starting material, such as a substituted aniline (B41778), which will become the B-ring. researchgate.net A multi-step process is then used to construct the oxazolidinone A-ring and subsequently attach the desired C-5 side chain and the C/D-ring systems. nih.govresearchgate.net For example, a common route involves the reaction of an aniline with epichlorohydrin, followed by cyclization to form the oxazolidinone ring. researchgate.net Microwave-assisted synthesis has been employed to create novel analogues more efficiently. researchgate.net

Researchers design new analogues by combining structural features known to be beneficial. For instance, a novel design might merge a potent C-ring system from one series of compounds with a resistance-evading C-5 side chain from another. rsc.orgnih.gov This rational design approach, often aided by computational docking models, allows for the targeted synthesis of compounds with a higher probability of success. nih.gov The synthesis of analogues with diverse fused heterocyclic C-rings bearing both hydrogen-bond donors and acceptors is one such strategy aimed at facilitating stronger ligand-receptor binding. nih.gov

Molecular and Biochemical Mechanism of Action

Ribosomal Targeting and Protein Synthesis Inhibition

The primary target of posizolid (B1679054) is the bacterial ribosome, the cellular machinery responsible for protein synthesis. europa.eudrugbank.com Unlike many other classes of antibiotics, oxazolidinones, including posizolid, act at the initiation phase of this process. wikipedia.orgdrugbank.comasm.org

Research has identified that posizolid binds to the large 50S subunit of the bacterial ribosome. europa.eunih.govdrugbank.com More specifically, its binding site is located at the peptidyl transferase center (PTC), a functionally critical region responsible for catalyzing peptide bond formation. nih.govbeilstein-journals.orgoup.com Crystallographic and cryo-electron microscopy studies of related oxazolidinones, such as linezolid (B1675486) and tedizolid (B1663884), have precisely mapped the binding location to a pocket within the A-site of the PTC. nih.govasm.orgacs.orgmdpi.com This binding pocket is situated where the aminoacyl moiety of a transfer RNA (tRNA) molecule would normally dock. nih.govmdpi.com The oxazolidinone core, common to posizolid, settles into this cleft, which is composed entirely of ribosomal RNA (rRNA). beilstein-journals.orgoup.com

The binding of oxazolidinones to the PTC is characterized by specific interactions with nucleotides of the 23S rRNA, the main structural and catalytic component of the 50S subunit. europa.eubeilstein-journals.org The binding pocket is lined with universally conserved nucleotides, explaining the broad activity of this drug class against various bacterial species. beilstein-journals.orgoup.com For the oxazolidinone class, key interactions involve several nucleotides within Domain V of the 23S rRNA. beilstein-journals.orgoup.com Binding of linezolid, for instance, has been shown to directly involve nucleotides such as A2451, C2452, A2503, U2504, G2505, and U2585 (E. coli numbering). beilstein-journals.orgoup.com

The binding stabilizes a distinct and non-productive conformation of the universally conserved nucleotide U2585, which is critical for peptide bond formation. mdpi.com Furthermore, modeling and structural studies of second-generation oxazolidinones like tedizolid reveal specific hydrogen bond interactions, such as between the drug's C5-domain hydroxyl group and the phosphate (B84403) oxygen and 2'-OH of A2503, as well as an anchoring hydrogen bond with G2505. nih.govbeilstein-journals.org These specific molecular contacts are fundamental to the inhibitory action of the drug.

Table 1: Key 23S rRNA Nucleotides in the Oxazolidinone Binding Site Based on data from related oxazolidinones like linezolid and tedizolid.

| Nucleotide (E. coli numbering) | Role in Binding |

|---|---|

| A2451, C2452 | Form part of the hydrophobic binding pocket. beilstein-journals.org |

| A2503 | Forms hydrogen-bond contacts with the drug's C5-domain. nih.gov |

| G2505 | Forms an anchoring hydrogen bond with the oxazolidinone molecule. beilstein-journals.org |

| U2585 | Stabilized in a non-productive conformation, preventing peptide bond formation. mdpi.com |

Identification of the Bacterial Ribosomal Binding Site

Elucidation of Molecular Events at the Peptidyl Transferase Center (PTC)

The binding of posizolid at the PTC triggers a cascade of inhibitory events that effectively halt protein synthesis before it can properly begin.

Posizolid selectively inhibits the formation of a functional 70S initiation complex, an essential first step in the bacterial translation process. wikipedia.orgdrugbank.comacs.org This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator tRNA (fMet-tRNA). By binding to the 50S subunit, posizolid prevents its proper interface with the 30S subunit-mRNA-tRNA complex. nih.govasm.org This interference blocks the assembly of the complete, functional 70S ribosome, thereby preventing the initiation of polypeptide chain synthesis. wikipedia.orgdrugbank.comasm.org

The strategic location of the posizolid binding site within the A-site of the PTC leads to direct steric hindrance. nih.gov It physically occupies the space where an incoming aminoacyl-tRNA (the A-site tRNA) must bind to deliver the next amino acid in the growing polypeptide chain. oup.commdpi.com This action directly blocks the precise positioning of the A-site tRNA. beilstein-journals.orgoup.com

Consequently, this also perturbs the correct positioning of the initiator tRNA at the P-site and inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site, a critical step for elongating the peptide chain. nih.govmdpi.com By preventing the stable and correct binding of tRNA molecules at both the A- and P-sites within the PTC, posizolid effectively freezes the ribosome in a non-functional state. mdpi.com

Role of the Phosphate Moiety in Ribosomal Binding Affinity

The term "posizolid phosphate" indicates that the compound is a phosphate ester prodrug. europa.eunih.govresearchgate.net This formulation strategy is also used for other second-generation oxazolidinones, such as tedizolid phosphate. europa.eunih.gov The primary role of the phosphate moiety is not to enhance ribosomal binding affinity but to improve the drug's pharmacokinetic properties. acs.org

Specifically, the addition of the phosphate group significantly increases the aqueous solubility of the parent compound. drugbank.comacs.org This improved solubility facilitates better oral bioavailability. europa.euacs.org Once administered, the phosphate ester is rapidly cleaved by endogenous phosphatases present in the body to release the active drug, posizolid. europa.eudrugbank.com It is this active moiety, devoid of the phosphate group, that circulates in the plasma and ultimately binds to the bacterial ribosome. europa.euwikipedia.org Therefore, the phosphate moiety is a transient carrier group designed to improve drug delivery and does not participate directly in the interaction with the 23S rRNA or influence the binding affinity at the ribosomal target site.

Positioning Interference at Ribosomal A-site and P-site

Distinctive Mechanistic Attributes

Posizolid, the active form of posizolid phosphate, operates through a mechanism common to the oxazolidinone class: the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit. drugbank.comnih.gov More specifically, posizolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex, a critical early step in protein synthesis. drugbank.comnih.gov This mode of action is what sets it and other oxazolidinones apart from many other classes of protein synthesis inhibitors.

Absence of Cross-Resistance with Other Classes of Protein Synthesis Inhibitors

A pivotal feature of posizolid is its lack of cross-resistance with other major classes of antibiotics that also target protein synthesis. This is a direct consequence of its unique binding site and mechanism of action. drugbank.com Antibiotics such as macrolides, lincosamides, aminoglycosides, and tetracyclines interfere with different aspects of ribosomal function, often at different binding sites. Therefore, bacterial resistance mechanisms that have evolved to counteract these other antibiotic classes, such as target site modification or efflux pumps, are generally ineffective against posizolid.

Research has demonstrated the potent activity of posizolid against a wide array of Gram-positive pathogens, including strains that have developed resistance to other antibiotics. For instance, studies on Streptococcus pneumoniae have shown that posizolid maintains its efficacy against isolates resistant to β-lactams, macrolides, lincosamides, fluoroquinolones, and streptogramins. biorxiv.org This lack of cross-resistance underscores the novel therapeutic potential that posizolid and other oxazolidinones represent.

| Bacterial Strain | Resistance Phenotype | Posizolid MIC range (µg/mL) |

| Streptococcus pneumoniae | Drug-susceptible | 0.5 - 1 |

| Streptococcus pneumoniae | Highly resistant to other antibiotics | 1 - 2 |

| Mycobacterium tuberculosis | Drug-susceptible & single-drug resistant | 0.125 - 4 |

| Mycobacterium tuberculosis | Multidrug-resistant (MDR) | 0.5 - 2 |

| Mycobacterium tuberculosis | Extensively drug-resistant (XDR) | 0.5 - 4 |

This table presents a summary of the Minimum Inhibitory Concentration (MIC) values of posizolid against various bacterial strains, including those with resistance to other antibiotics. Data sourced from multiple studies. medchemexpress.commdpi.com

Selectivity Profile Against Prokaryotic versus Eukaryotic Ribosomes

The effectiveness and safety of an antibiotic are critically dependent on its ability to selectively target bacterial cells while sparing host cells. Posizolid, like other oxazolidinones, exhibits a favorable selectivity profile for prokaryotic ribosomes over eukaryotic cytoplasmic ribosomes. nih.gov This selectivity is rooted in the structural differences between the 70S ribosomes found in prokaryotes and the 80S ribosomes in the cytoplasm of eukaryotic cells. quora.comazolifesciences.comlibretexts.org

However, the selectivity of oxazolidinones is not absolute. A significant consideration is their interaction with mitochondrial ribosomes. According to the endosymbiotic theory, mitochondria evolved from prokaryotic organisms, and as a result, their ribosomes (70S) share structural similarities with bacterial ribosomes. nih.gov This similarity means that oxazolidinones can also inhibit mitochondrial protein synthesis, which can lead to adverse effects. nih.govresearchgate.netnih.gov

Studies have shown a correlation between the antibacterial potency of oxazolidinones and their ability to inhibit mitochondrial protein synthesis; more potent antibacterial agents are often more potent inhibitors of mitochondrial ribosomes. nih.gov The therapeutic window of these antibiotics is therefore determined by the balance between their efficacy against bacteria and their potential for mitochondrial toxicity.

The selectivity of an oxazolidinone can be quantified by comparing its inhibitory concentration against bacterial cells (MIC) with its inhibitory concentration against eukaryotic cells or mitochondrial function (IC50). A higher ratio of IC50 to MIC indicates greater selectivity and a potentially better safety profile. For posizolid, its cytotoxicity against a mammalian cell line (Vero) was found to be greater than 64 µg/mL, which is significantly higher than its MIC against susceptible bacteria. medchemexpress.com Furthermore, the ratio of mitochondrial protein synthesis inhibition (IC50) to the MIC against M. tuberculosis has been used as a metric to compare the potential therapeutic index of different oxazolidinones. mdpi.com

| Compound | Target Organism/Cell Line | Measurement | Value (µg/mL) |

| Posizolid (AZD5847) | Vero (African green monkey kidney) cells | IC50 | > 64 |

| Delpazolid | Human K562 & AC16 cells (mitochondrial protein synthesis) | IC50 | 3.4 |

| Linezolid | Human K562 & AC16 cells (mitochondrial protein synthesis) | IC50 | 3.4 |

This table provides a comparative view of the inhibitory concentrations of posizolid and other oxazolidinones against eukaryotic cells and mitochondrial protein synthesis. Data sourced from multiple studies. medchemexpress.comresearchgate.net

Preclinical Efficacy and Comprehensive Biological Activity Spectrum

In Vitro Antimicrobial Profile

The in vitro activity of posizolid (B1679054) has been assessed against numerous bacterial isolates, demonstrating a targeted spectrum primarily focused on Gram-positive organisms.

Posizolid has demonstrated potent in vitro activity against a wide array of Gram-positive bacteria. Research indicates it possesses excellent, targeted bactericidal activity against common Gram-positive pathogens, irrespective of their resistance to other antibiotic classes researchgate.net. Studies have shown that a concentration of 2 mg/L was sufficient to inhibit 98% of all Gram-positive bacteria tested mdpi.com.

The minimum inhibitory concentrations (MICs) of posizolid for key Gram-positive cocci, such as staphylococci and enterococci, fall within a narrow range of 0.25–2 mg/L, with modal MICs typically observed at 1 mg/L researchgate.net. This activity profile positions posizolid as a compound of interest for infections caused by these pathogens, including multidrug-resistant strains researchgate.net.

Table 1: In Vitro Activity of Posizolid Against Gram-Positive Bacterial Isolates

| Bacterial Species | MIC Range (mg/L) | Modal MIC (mg/L) | Reference |

|---|---|---|---|

| Staphylococci | 0.25 - 2 | 1 | researchgate.net |

| Enterococci | 0.25 - 2 | 1 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Similar to other antibiotics in the oxazolidinone class, posizolid is generally characterized by a lack of significant activity against Gram-negative bacteria nih.govrsc.org. Its mechanism of action, which involves inhibiting protein synthesis by binding to the 50S ribosomal subunit, is highly effective against Gram-positive bacteria but less so against Gram-negative organisms, due in part to differences in cell wall structure and efflux pump mechanisms.

Posizolid has been evaluated for its potential against Mycobacterium tuberculosis. In vitro studies using the BACTEC MGIT 960 system determined the MIC range for posizolid to be between 0.125 and 4 mg/L against drug-susceptible and single-drug-resistant strains of M. tuberculosis unit.no. For multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, the MIC ranges were 0.5 to 2 mg/L and 0.5 to 4 mg/L, respectively unit.no. Across all tested strains of M. tuberculosis, the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively) were both found to be 1 mg/L unit.no.

Table 2: In Vitro Activity of Posizolid Against Mycobacterium tuberculosis

| Strain Type | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

|---|---|---|---|---|

| Drug-Susceptible & Single-Drug-Resistant | 0.125 - 4 | 1 | 1 | unit.no |

| Multidrug-Resistant (MDR) | 0.5 - 2 | 1 | 1 | unit.no |

This table is interactive. Click on the headers to sort the data.

Activity against Select Gram-Negative Bacterial Isolates

Anti-Biofilm Research

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents.

Specific research detailing the efficacy of posizolid phosphate (B84403) or its active form, posizolid, in the inhibition of bacterial biofilm formation is not extensively documented in publicly available scientific literature. While other oxazolidinones have been studied for their anti-biofilm properties, direct data on posizolid's ability to prevent the initial stages of biofilm development is limited nih.gov.

Similarly, there is a lack of specific published data on the effectiveness of posizolid in the eradication of mature, established biofilms. The ability of an antimicrobial to penetrate the extracellular polymeric substance (EPS) matrix and kill the resident bacteria is a critical measure of anti-biofilm efficacy. However, dedicated studies quantifying this activity for posizolid are not readily found in current research databases.

Impact on Bacterial Virulence Factor Expression in Biofilms

The formation of biofilms is a critical virulence mechanism for many bacteria, contributing to chronic infections and antibiotic resistance. Research indicates that phosphate concentrations can influence biofilm formation and the expression of virulence factors. mdpi.comnih.gov High phosphate levels have been shown to affect the production of virulence factors in some bacteria. mdpi.com For instance, in Pseudomonas aeruginosa, polyphosphate is involved in regulating virulence factors like pyoverdine and pyocyanin (B1662382). nih.gov While specific studies on posizolid phosphate's direct impact on virulence factor expression within biofilms are not extensively detailed in the provided results, the general principle that phosphate can modulate these factors is established. mdpi.comnih.govnih.gov Some oxazolidinone derivatives have shown efficacy in inhibiting biofilm formation in vitro and in vivo. nih.gov For example, one compound was found to reduce the biofilm mass of methicillin-susceptible Staphylococcus aureus (MSSA) by 50% and was more effective than linezolid (B1675486) in clearing bacteria from catheters in a murine model. nih.gov

In Vivo Preclinical Studies

Efficacy in Animal Models of Bacterial Infection

The efficacy of posizolid has been evaluated in various animal models of bacterial infection, yielding mixed but often promising results. In a murine model of tuberculosis, posizolid demonstrated bactericidal activity. mdpi.com Specifically, when combined with pretomanid (B1679085) and bedaquiline, posizolid at a dose of 125 mg/kg led to a significant reduction in lung colony-forming units (CFU) by 3.67 log CFU at 28 days and 6.31 log CFU at 56 days. mdpi.com Another study in BALB/c mice showed its effectiveness in both acute and chronic M. tuberculosis infection models, with a 1.0 log CFU reduction in the chronic model. mdpi.com

However, its activity can be context-dependent. For instance, one in vivo experiment in mice indicated no activity of posizolid against dormant, non-replicating M. tuberculosis bacilli. mdpi.com In contrast, other research using a Wayne and Haynes model of hypoxia demonstrated greater bactericidal activity against non-replicating M. tuberculosis. mdpi.com In systemic infection models with MSSA and methicillin-resistant Staphylococcus aureus (MRSA), a related oxazolidinone phosphate salt showed efficacy greater than linezolid. nih.gov

Animal models are crucial for evaluating the in vivo potential of new antibiotics. Common models include peritoneal and intravenous sepsis models, pulmonary sepsis models, and host-barrier disruption models like cecal ligation and puncture. criver.com These models help researchers understand how an antibiotic performs in a complex biological system. criver.com

Pharmacodynamic Investigations in Murine or Other Animal Models

Pharmacodynamic (PD) studies, which examine the relationship between drug concentration and its effect, are essential for determining optimal dosing regimens. For oxazolidinones like posizolid, the area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio is a key PD parameter that correlates with efficacy. europa.eunih.gov

In a mouse model of tuberculosis, posizolid displayed linear pharmacokinetics. mdpi.com Further analysis revealed that the drug exposure in the epithelium lining fluid was twofold greater than in plasma, suggesting significant penetration into this key site of infection. mdpi.com However, deterministic simulations suggested that the studied dosages of posizolid might result in less than the minimum PK-PD threshold required for bactericidal activity in a mouse model, indicating it might be less favorable than linezolid and sutezolid (B1681842) in this regard. researchgate.net

In a neutropenic murine pneumonia model, the related oxazolidinone tedizolid (B1663884) phosphate was studied to determine its PD targets. nih.gov The free drug AUC/MIC ratio for a static effect was found to be around 20 for S. aureus. nih.gov Such studies are crucial for bridging the gap between preclinical data and clinical application.

Characterization of Bacteriostatic versus Bactericidal Properties in Research Models

The distinction between bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) activity is a fundamental aspect of an antibiotic's profile. droracle.ai Oxazolidinones are generally considered bacteriostatic against most susceptible organisms, including staphylococci and enterococci, but can exhibit bactericidal activity against some streptococci. wikipedia.orgnih.gov

The classification of an antibiotic's action can be determined by methods like time-kill curves and the ratio of the minimum bactericidal concentration (MBC) to the MIC. nih.gov An MBC/MIC ratio of ≤4 is typically considered bactericidal. nih.gov

For posizolid, the data suggests a nuanced picture. While it has been described as bacteriostatic against actively growing M. tuberculosis bacilli, it has shown bactericidal activity against non-replicating cells. mdpi.com This dual activity is a significant finding, as it suggests potential for both controlling active infections and eradicating persistent bacteria. The context of the infection and the physiological state of the bacteria appear to be critical determinants of whether posizolid acts in a bacteriostatic or bactericidal manner. mdpi.comwikipedia.org It's also worth noting that even a bacteriostatic agent can be effective in vivo, as it can inhibit toxin production and allow the host's immune system to clear the infection. wikipedia.org

Molecular Mechanisms of Resistance to Oxazolidinones

Ribosomal Target Site Alterations

The primary mode of resistance to oxazolidinones involves modifications to the bacterial ribosome, which prevent effective drug binding. drugbank.comnih.gov These alterations can occur through mutations in the 23S ribosomal RNA (rRNA) or in the ribosomal proteins that are integral to the drug's binding site.

The most common mechanism of oxazolidinone resistance involves point mutations within the central loop of domain V of the 23S rRNA. mdpi.comsemanticscholar.orgasm.org This region is a critical component of the peptidyl transferase center (PTC), the site where oxazolidinones bind. psu.edunih.govnih.gov The G2576T mutation (using E. coli numbering) is the most frequently identified alteration in clinical isolates of resistant staphylococci and enterococci. mdpi.comeuropeanreview.orgelsevier.es Other mutations, though less common, have also been documented to confer resistance, including T2500A, G2447T, G2032A, and U2504C. nih.govresearchgate.netnih.govasm.org The presence of multiple copies of the 23S rRNA gene in many bacteria means that the level of resistance often correlates with the proportion of mutated genes. researchgate.net These mutations are believed to sterically hinder the binding of the oxazolidinone molecule to its ribosomal target. psu.edu

Table 1: Common 23S rRNA Mutations Associated with Oxazolidinone Resistance

| Mutation (E. coli numbering) | Bacterial Species Exhibiting Mutation | Reference |

|---|---|---|

| G2576T/U | Staphylococcus aureus, Enterococcus faecalis, Staphylococcus haemolyticus | mdpi.comeuropeanreview.orgasm.org |

| T2500A | Staphylococcus aureus | nih.gov |

| G2447T/U | Staphylococcus aureus | researchgate.netnih.gov |

| G2032A/U/C | Escherichia coli | nih.govgrafiati.com |

| C2404T | Staphylococcus aureus | researchgate.net |

This table is interactive and can be sorted by column.

Mutations in the genes encoding ribosomal proteins L3 (rplC), L4 (rplD), and L22 (rplV) can also lead to oxazolidinone resistance. frontiersin.orgnih.govasm.org These proteins are situated near the PTC, and alterations in their structure can indirectly affect drug binding by changing the conformation of the 23S rRNA. nih.govasm.orgresearchgate.net While less frequent than 23S rRNA mutations, various changes in L3 and L4 have been identified in resistant clinical isolates. asm.orgresearchgate.net For example, mutations such as Gly152Asp in L3 have been shown to confer cross-resistance to both linezolid (B1675486) and tedizolid (B1663884). researchgate.net In Staphylococcus aureus, a ΔSer145 deletion in L3 and a Lys68Gln mutation in L4 have been associated with resistance. nih.govresearchgate.netnih.gov

Table 2: Examples of Ribosomal Protein Mutations in Oxazolidinone-Resistant Staphylococci

| Gene | Protein | Mutation | Bacterial Species | Reference |

|---|---|---|---|---|

| rplC | L3 | ΔSer145 | Staphylococcus aureus | nih.govresearchgate.net |

| rplC | L3 | Ala157Arg | Staphylococcus epidermidis | nih.govresearchgate.net |

| rplC | L3 | Gly152Asp | Staphylococcus aureus | nih.govresearchgate.net |

| rplC | L3 | Gly155Arg | Staphylococcus aureus | nih.gov |

This table is interactive and can be sorted by column.

Mutational Analysis of 23S rRNA Genes

Efflux Pump-Mediated Resistance

A second major mechanism of resistance is the active transport of oxazolidinones out of the bacterial cell by efflux pumps. numberanalytics.com This process lowers the intracellular drug concentration, preventing it from reaching its ribosomal target. nih.gov

Several horizontally transferable genes that confer resistance to oxazolidinones have been identified, often located on plasmids. semanticscholar.orgfrontiersin.org

optrA : This gene encodes the OptrA protein, a member of the ATP-binding cassette (ABC) transporter family. europeanreview.orgasm.org It confers resistance to oxazolidinones (including linezolid and tedizolid) and phenicols. nih.govasm.org The optrA gene has been found in various species, including Enterococcus faecalis and Enterococcus faecium. europeanreview.orgoup.com

poxtA : Also encoding an ABC-F family protein, the poxtA gene confers resistance to phenicols, oxazolidinones, and tetracyclines. elsevier.esoup.com It was first identified in a clinical MRSA strain that also carried the cfr gene. oup.com

cfr : The cfr gene encodes a methyltransferase, not an efflux pump. europeanreview.orgasm.org It confers resistance by methylating an adenine (B156593) residue (A2503) in the 23S rRNA at the drug's binding site. nih.govfrontiersin.org This modification blocks the binding of multiple antibiotic classes, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (a PhLOPSA phenotype). nih.govnih.gov The cfr gene is a significant concern due to its location on mobile genetic elements, which facilitates its spread. frontiersin.org

The efflux pumps encoded by optrA and poxtA belong to the ABC-F lineage of the ABC superfamily. oup.commdpi.com These proteins function as ribosomal protection proteins. oup.commdpi.com Instead of directly pumping the antibiotic out of the cell like canonical efflux pumps, they are thought to bind to the ribosome and dislodge the antibiotic from its target site. researchgate.netoup.com This action is powered by the hydrolysis of ATP. asm.orgfrontiersin.org The OptrA and PoxtA proteins possess structural features typical of this family, including nucleotide-binding domains that fuel the conformational changes necessary for their function. oup.commdpi.com

Characterization of Efflux Pump Genes (e.g., optrA, poxtA, cfr)

Emerging and Novel Resistance Determinants

The landscape of oxazolidinone resistance is continually evolving. Beyond the well-characterized mechanisms, novel resistance determinants are being identified. This includes the discovery of new or coupled mutations in the 23S rRNA gene, such as the T2571C/G2576T combination found in S. aureus. nih.gov Additionally, novel mutations in ribosomal proteins continue to be reported in clinical and laboratory-selected strains. mdpi.comtandfonline.com

The co-existence of multiple resistance mechanisms within a single isolate is an emerging threat. For instance, strains have been identified that carry both optrA and poxtA, or even all three genes (optrA, poxtA, and cfr). oup.comfrontiersin.orgnih.gov The presence of these genes on mobile genetic elements like plasmids and transposons accelerates their dissemination across different bacterial species and genera, including from animal reservoirs to human pathogens. nih.govmdpi.commdpi.com This horizontal gene transfer poses a significant challenge to the long-term efficacy of oxazolidinone antibiotics, including posizolid (B1679054) phosphate (B84403).

Table of Mentioned Compounds

| Compound Name |

|---|

| Posizolid phosphate |

| Linezolid |

| Tedizolid |

| Chloramphenicol (B1208) |

| Florfenicol |

| Clindamycin |

| Valnemulin |

| Tiamulin |

| Retapamulin |

| Tetracycline (B611298) |

| Doxycycline |

Transmission Dynamics of Resistance Genes in Preclinical Settings

The dissemination of oxazolidinone resistance is significantly driven by the horizontal gene transfer (HGT) of mobile genetic elements (MGEs) that carry resistance genes like cfr, optrA, and poxtA. savingtheworldwithscience.comasm.org Preclinical studies and surveillance in non-clinical environments, such as in animal isolates, have been crucial in understanding the dynamics of this transmission. These MGEs, which include plasmids, transposons, and insertion sequences, facilitate the movement of resistance genes across bacterial strain, species, and even genus boundaries. asm.orgnih.gov

The cfr gene was first identified on a plasmid in a staphylococcal isolate from a bovine source, highlighting the role of animal reservoirs in the evolution and spread of oxazolidinone resistance. nih.govasm.org The gene's association with MGEs allows for its coselection and persistence, often alongside other resistance genes, under the selective pressure of various antimicrobial agents used in veterinary medicine. nih.gov Studies have shown that cfr-carrying plasmids can be transferred between different staphylococcal species in laboratory settings through conjugation. nih.gov For instance, conjugative plasmids similar to pLRSA417, first found in a human clinical MRSA isolate, have been identified in various staphylococci from both humans and pigs, implying potential transmission between these hosts. nih.gov

Similarly, the optrA gene, first found on a plasmid in Enterococcus faecalis of human origin in China, demonstrates robust transmission capabilities. nih.govoup.com This gene is frequently located on plasmids or transposons, often flanked by insertion sequences like IS1216E, which can form translocatable units. asm.orgnih.govasm.org These units can carry not only optrA but also other resistance genes like fexA (florfenicol exporter) and erm(A) (erythromycin resistance). nih.govasm.org Preclinical conjugation experiments have confirmed that optrA-carrying plasmids can be successfully transferred between different enterococcal species and even from enterococci to staphylococci. oup.com This transferability points to a significant risk of dissemination from commensal or animal bacteria to pathogenic human strains. oup.comnih.gov The presence of optrA has been documented in enterococci from swine, with studies demonstrating the in-vitro transfer of these resistance determinants to recipient enterococcal strains. nih.gov

The dynamics of this transmission are complex, influenced by the fitness cost of carrying the resistance mechanism and the selective pressures in a given environment. savingtheworldwithscience.com The co-location of genes conferring resistance to oxazolidinones, phenicols, and other antibiotic classes on the same MGE means that the use of any of these agents in human or veterinary medicine can drive the selection and spread of multidrug resistance. nih.gov Preclinical models and surveillance are therefore essential for predicting the evolutionary trajectories of these resistance genes and informing strategies to mitigate their spread. savingtheworldwithscience.comgovinfo.gov

Table 1: Key Transferable Oxazolidinone Resistance Genes

| Gene | Mechanism of Action | Associated Mobile Genetic Elements | Resistance Spectrum | First Identified In |

|---|---|---|---|---|

| cfr | 23S rRNA methyltransferase (modifies A2503) asm.org | Plasmids, Transposons nih.govnih.gov | Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A (PhLOPSA) asm.orgasm.org | Staphylococcus sciuri (bovine isolate) nih.gov |

| optrA | ABC-F ribosomal protection protein nih.govnih.gov | Plasmids, Transposons, Insertion Sequences asm.orgdovepress.com | Oxazolidinones, Phenicols nih.gov | Enterococcus faecalis (human isolate) nih.gov |

| poxtA | ABC-F ribosomal protection protein nih.gov | Plasmids, Transposons asm.orgdovepress.com | Oxazolidinones, Phenicols, Tetracyclines nih.gov | MRSA (human isolate) nih.gov |

Pharmacokinetic and Prodrug Activation Research

Posizolid (B1679054) phosphate (B84403) was developed as a phosphate ester prodrug of the oxazolidinone antibiotic posizolid. This strategy aims to improve the aqueous solubility of the parent compound, making it suitable for intravenous administration. The pharmacokinetic profile and the activation of the prodrug are critical aspects of its development and therapeutic potential.

Advanced Analytical and Research Methodologies

Spectroscopic and Chromatographic Techniques for Research

Spectroscopic and chromatographic methods are fundamental in the chemical analysis of posizolid (B1679054) phosphate (B84403), from initial synthesis to metabolic evaluation.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of posizolid phosphate and its active form, posizolid. As a phosphate prodrug, ensuring the purity of the compound and monitoring its stability under various conditions is critical.

Research on similar oxazolidinone phosphate prodrugs, such as tedizolid (B1663884) phosphate, demonstrates typical HPLC methodologies that are applicable to posizolid phosphate. nih.gov Stability-indicating HPLC methods are developed to separate the prodrug from its active form and any potential degradation products. nih.gov A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724). nih.govresearchgate.net For instance, one method for tedizolid phosphate utilized a Waters Xselect HSS C18 column with a mobile phase of phosphate buffer (50 mM, pH 6.5) and acetonitrile in a 70:30 (v/v) ratio, with UV detection at 300 nm. nih.gov Such methods allow for the establishment of linearity over a specific concentration range and are validated for accuracy, precision, and robustness, making them suitable for quality control of the pure drug and its formulations. nih.govresearchgate.net The application of HPLC is also crucial for enantiomeric separation to ensure the correct stereoisomer is present, which is vital for biological activity. japsonline.com

Table 1: Example HPLC Method Parameters for Oxazolidinone Phosphate Prodrug Analysis

| Parameter | Specification | Source |

| Column | Reversed-phase C18 | nih.govresearchgate.net |

| Mobile Phase | Phosphate Buffer : Acetonitrile | nih.govresearchgate.net |

| Detector | UV Spectrophotometer | nih.govresearchgate.net |

| Application | Purity, Stability, Quantification | nih.govresearchgate.net |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for studying the in vivo and in vitro metabolism of posizolid phosphate. As a prodrug, posizolid phosphate is designed to be converted by endogenous enzymes, primarily phosphatases, into its microbiologically active moiety, posizolid. mdpi.comresearchgate.net

LC-MS/MS assays offer high sensitivity and selectivity, enabling the precise measurement of the parent prodrug and its active metabolite in complex biological matrices like plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM). nih.gov For example, studies on the similar prodrug tedizolid phosphate have used LC-MS/MS to track its rapid conversion to tedizolid and determine the pharmacokinetic profile in various body compartments. nih.gov This technique is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, such as quantifying the concentration of the active form at the site of infection, which is essential for predicting efficacy. nih.gov The high resolution of MS also allows for the identification of other potential metabolites formed through various biotransformation pathways. rsc.org

The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, which provides excellent sensitivity. mdpi.com The chemical shift of the ³¹P nucleus is highly dependent on its chemical environment, including its bonding and oxidation state. researchgate.net In the case of posizolid phosphate, ³¹P NMR can unequivocally confirm the presence of the phosphate moiety and its linkage to the oxazolidinone core. The ³¹P NMR spectrum provides a distinct signal for the phosphate ester, and its chemical shift can differentiate it from other phosphorus-containing species, such as inorganic phosphate or potential degradation byproducts. researchgate.netresearchgate.net This non-destructive technique is vital for confirming the identity and structural integrity of the synthesized prodrug. torvergata.it

Mass Spectrometry (MS) in Prodrug Metabolism and Metabolite Identification

In Vitro Antimicrobial Susceptibility Testing Methods

In vitro testing is fundamental to defining the antimicrobial spectrum and potency of posizolid. Standardized methods are used to determine its inhibitory and bactericidal activities against a range of clinically relevant pathogens.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. mdpi.com It is a primary measure of an antibiotic's potency. Standardized broth microdilution or agar (B569324) dilution methods, as outlined by bodies like the Clinical and Laboratory Standards Institute (CLSI), are typically employed for MIC determination. nih.govnih.gov

Research has established the MIC values for posizolid against various bacterial strains. Notably, it has demonstrated potent activity against Mycobacterium tuberculosis. In one study using the BACTEC MGIT 960 system, the MIC for posizolid ranged from 0.125 to 4 µg/mL for drug-susceptible and single-drug-resistant M. tuberculosis strains. mdpi.com The MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively, were both reported as 1 µg/mL for all tested M. tuberculosis strains. mdpi.com

Table 2: In Vitro Activity (MIC) of Posizolid Against Mycobacterium tuberculosis

| M. tuberculosis Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |

| Drug-Susceptible & Single-Drug-Resistant | 0.125 - 4 | 1 | 1 | mdpi.com |

| Multidrug-Resistant (MDR) | 0.5 - 2 | 1 | 1 | mdpi.com |

| Extensively Drug-Resistant (XDR) | 0.5 - 4 | 1 | 1 | mdpi.com |

While the MIC indicates the concentration needed to inhibit growth (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill a specified percentage (typically 99.9%) of the initial bacterial inoculum. nih.gov The MBC is determined by subculturing the clear wells or tubes from an MIC assay onto antibiotic-free agar and incubating to observe for bacterial growth. nih.gov

The relationship between the MBC and MIC provides insight into whether an antibiotic is primarily bactericidal (MBC/MIC ratio ≤ 4) or bacteriostatic. Studies have assessed the bactericidal potential of posizolid. drugbank.com For instance, in a model of hypoxia, posizolid demonstrated bactericidal activity against non-replicating M. tuberculosis, achieving a 1.25 log reduction in colony-forming units (CFU) at concentrations above 10 µg/L, which suggests potential sterilizing activity. mdpi.com This type of assay is critical for understanding the potential of an antibiotic to eradicate an infection, which is particularly important for persistent pathogens like M. tuberculosis.

Minimum Inhibitory Concentration (MIC) Determination

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling researchers to visualize and predict how a drug molecule interacts with its biological target at an atomic level. fmhr.orgijirms.in These methods accelerate the design of new drugs by providing insights into structure-activity relationships and optimizing drug-target interactions. fmhr.org

For oxazolidinone antibiotics like posizolid, the primary cellular target is the bacterial ribosome, specifically the 23S rRNA component of the 50S subunit. nih.govqut.edu.aumdpi.com These drugs bind to the peptidyl transferase center (PTC) at the A-site, inhibiting the formation of the initiation complex and thus blocking protein synthesis. mdpi.com

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand (e.g., posizolid) to its macromolecular target (the ribosome). biorxiv.orgnih.gov The process involves generating numerous possible conformations of the ligand within the binding site and scoring them based on factors like steric and electrostatic interactions. biorxiv.org Docking studies on oxazolidinone derivatives with the S. aureus ribosome have identified key interactions, such as hydrogen bonds and π-stacking, with specific nucleotide residues in the binding pocket. qut.edu.au

Molecular dynamics (MD) simulations complement docking by modeling the movement of every atom in the ligand-ribosome complex over time. nih.govmdpi.com This provides a dynamic view of the interaction, assessing the stability of the binding pose predicted by docking and revealing conformational changes in both the drug and the target. mdpi.com Given the high flexibility of RNA, MD simulations are particularly important for understanding the stability of oxazolidinone binding. qut.edu.au These simulations can confirm whether crucial interactions are maintained over time, providing a more accurate assessment of the binding affinity. nih.gov

Table 3: Key Ribosomal Interactions for Oxazolidinones Identified via Molecular Modeling

| Docking Program | Key Interacting Residues (E. coli numbering) | Type of Interaction | Significance |

|---|---|---|---|

| AutoDock Vina | G2061, U2504, C2452, U2585 | Hydrogen Bonds, π-π Stacking | Anchors the ligand in the binding pocket |

| DOCK 6 | A2451, U2506, G2583 | Hydrophobic Interactions | Contributes to binding affinity and stability |

| rDOCK | G2505, A2602 | van der Waals Forces, Fluorine Interactions | Stabilizes the overall conformation of the bound ligand |

This table summarizes findings from docking studies of linezolid (B1675486) derivatives against the S. aureus ribosome, which is highly homologous to other bacterial ribosomes. qut.edu.au These residues and interaction types represent the critical binding determinants that would also be analyzed for posizolid phosphate.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. thinkswap.comnih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity.

The process of developing a QSAR model involves:

Data Set Compilation: Assembling a set of molecules (a "training set") with known biological activities (e.g., MIC values, biofilm inhibition percentages).

Descriptor Calculation: Calculating a wide range of numerical values, known as molecular descriptors, that represent the physicochemical properties of each molecule.

Model Generation: Using statistical methods to build a mathematical equation that relates the descriptors to the biological activity. thinkswap.com

Validation: Testing the model's predictive power on an external set of compounds (a "test set") not used in its creation.

QSAR and Structure-Activity Relationship (SAR) studies have been instrumental in the development of the oxazolidinone class, guiding the synthesis of derivatives with improved potency and safety profiles. researchgate.net For posizolid phosphate, QSAR models could be developed to predict the anti-biofilm activity or ribosomal inhibitory potential of novel, structurally related analogs. This would allow researchers to virtually screen new designs and prioritize the synthesis of only the most promising candidates, significantly streamlining the drug discovery process. fmhr.org

Molecular Docking and Dynamics Simulations of Ribosomal Interactions

Omics-Based Approaches for Resistance Mechanisms (Genomics, Proteomics)

Advanced omics technologies, particularly genomics and proteomics, have been instrumental in elucidating the molecular mechanisms by which bacteria develop resistance to oxazolidinone antibiotics, including posizolid phosphate. These approaches provide a comprehensive view of the genetic alterations and changes in protein expression that lead to reduced susceptibility.

Genomic Approaches

Genomic analysis of bacteria resistant to the oxazolidinone class of antibiotics has identified two primary mechanisms of resistance: modifications of the drug's target site through chromosomal mutations and the acquisition of transferable resistance genes. semanticscholar.orgmdpi.com

Target Site Mutations: The primary target for posizolid is the 50S ribosomal subunit, where it binds to the 23S ribosomal RNA (rRNA) to inhibit protein synthesis. drugbank.com Genomic sequencing of resistant strains has revealed key mutations in the genes encoding components of this target site.

23S rRNA Mutations: The most frequently observed resistance mechanism involves point mutations in the domain V region of the 23S rRNA gene. semanticscholar.orgmdpi.com These mutations, particularly at position G2576, decrease the binding affinity of oxazolidinones to the ribosome. semanticscholar.orgnih.gov The level of resistance often correlates with the number of mutated rRNA operons within the bacterial cell. nih.gov

Ribosomal Protein Mutations: Mutations have also been identified in the genes rplC and rplD, which encode the 50S ribosomal proteins L3 and L4, respectively. semanticscholar.orgmdpi.commdpi.com These proteins are located near the oxazolidinone binding site, and alterations in their structure can also contribute to reduced drug efficacy. nih.govmdpi.com

Acquired Resistance Genes: A significant concern for the long-term efficacy of oxazolidinones is the spread of mobile resistance genes, which can be transferred between different bacterial species and strains. semanticscholar.orgnih.gov These genes are often located on plasmids or other mobile genetic elements. mdpi.com

cfr Gene: The cfr (chloramphenicol-florfenicol resistance) gene encodes an RNA methyltransferase. semanticscholar.orgmdpi.comnih.gov This enzyme modifies an adenine (B156593) residue (A2503) in the 23S rRNA, which is a key part of the drug-binding site. mdpi.com This methylation prevents the binding of oxazolidinones, conferring resistance to this entire class of drugs, as well as others that target the peptidyl transferase center. nih.gov

optrA and poxtA Genes: The optrA (oxazolidinone and phenicol resistance) and poxtA (phenicol, oxazolidinone, and tetracycline (B611298) resistance) genes encode ATP-binding cassette (ABC) proteins of the F subfamily (ABC-F). semanticscholar.orgmdpi.com These proteins function as ribosome protection proteins, actively dislodging the bound antibiotic from the ribosome, thereby allowing protein synthesis to resume. The optrA gene has been found to confer resistance to both linezolid and tedizolid, and by extension, other oxazolidinones.

| Mechanism | Gene/Target | Function/Effect of Alteration | References |

|---|---|---|---|

| Target Site Mutation | 23S rRNA (Domain V) | Point mutations (e.g., G2576T) decrease drug binding affinity to the ribosome. | semanticscholar.orgmdpi.comnih.gov |

| Target Site Mutation | rplC (Ribosomal Protein L3) | Mutations in the gene alter the L3 protein structure, contributing to reduced drug efficacy. | semanticscholar.orgmdpi.commdpi.com |

| Target Site Mutation | rplD (Ribosomal Protein L4) | Mutations in the gene alter the L4 protein structure, contributing to reduced drug efficacy. | semanticscholar.orgmdpi.commdpi.com |

| Acquired Resistance | cfr | Encodes a methyltransferase that modifies the 23S rRNA at position A2503, blocking drug binding. | semanticscholar.orgmdpi.comnih.gov |

| Acquired Resistance | optrA | Encodes an ABC-F ribosome protection protein that removes the bound drug. | semanticscholar.orgmdpi.com |

| Acquired Resistance | poxtA | Encodes an ABC-F ribosome protection protein, similar to OptrA. | semanticscholar.orgmdpi.com |

Proteomic Approaches

Proteomics, the large-scale study of proteins, complements genomic findings by confirming the expression of resistance-mediating proteins and identifying other cellular responses to antibiotic stress. nih.gov For posizolid and other oxazolidinones, proteomic research focuses on the functional characterization of the proteins encoded by resistance genes and the broader cellular response to drug exposure.

Expression of Resistance Proteins: Proteomic analyses can directly detect the presence and quantity of the Cfr methyltransferase and the OptrA/PoxtA ABC-F proteins in resistant bacterial strains. The expression of these proteins is the direct cause of resistance conferred by their respective genes. nih.gov

Ribosome Protection Mechanism: The proteins OptrA and PoxtA represent a direct mechanism of target protection. These ABC-F proteins bind to the ribosome and are thought to use the energy from ATP hydrolysis to actively dislodge the antibiotic from its binding site, thereby rescuing stalled ribosomes and allowing translation to continue.

Global Proteome Changes: Exposing bacteria to sub-lethal concentrations of antibiotics can induce widespread changes in protein expression. While specific proteomic studies detailing the global response to posizolid are limited, research on other protein synthesis inhibitors shows that bacteria may alter the expression of proteins involved in metabolism, stress responses, and cell wall synthesis to compensate for the antibiotic's effects. mdpi.com For instance, studies on other antibiotics have shown that alterations in the abundance of ribosomal proteins and metabolic enzymes can be part of the adaptive response to antibiotic pressure. frontiersin.org

| Protein | Encoding Gene | Function | References |

|---|---|---|---|

| Cfr | cfr | An RNA methyltransferase that modifies the 23S rRNA, preventing antibiotic binding. | mdpi.comnih.gov |

| OptrA | optrA | An ABC-F protein that confers resistance by protecting the ribosome from the antibiotic's action. | |

| PoxtA | poxtA | An ABC-F ribosome protection protein with a similar function to OptrA. | |

| Ribosomal Proteins L3, L4 | rplC, rplD | Mutated forms of these proteins, located near the drug binding site, contribute to reduced drug affinity. | semanticscholar.orgmdpi.comnih.gov |

Future Research Directions and Translational Perspectives

Strategic Design of Enhanced Oxazolidinone Analogues

The development of next-generation oxazolidinones is a key strategy to combat the evolving resistance to this important class of antibiotics. Research efforts are centered on targeted modifications of the oxazolidinone core to improve efficacy, optimize pharmacological properties, and introduce novel functionalities such as the ability to disrupt bacterial biofilms.

A primary objective in the design of new oxazolidinone analogues is to overcome resistance to linezolid (B1675486), the first clinically approved member of this class. Resistance often arises from mutations in the bacterial ribosome's 23S rRNA or through the acquisition of the horizontally transmissible cfr (chloramphenicol-florfenicol resistance) gene. nih.govmdpi.com

Strategic modifications to the oxazolidinone structure have yielded compounds with potent activity against these resistant strains. For instance, tedizolid (B1663884), a second-generation oxazolidinone, features a modified side chain at the C-5 position and an optimized C- and D-ring system. nih.gov This unique structure allows for additional binding site interactions within the bacterial ribosome, enhancing its potency. nih.govresearchgate.net Consequently, tedizolid is four- to eightfold more potent than linezolid against various Gram-positive pathogens, including linezolid-resistant phenotypes. nih.gov Its minimum inhibitory concentrations (MICs) are notably less affected by the presence of the cfr gene. nih.gov The design of tedizolid, with its D-ring providing more hydrogen bond interactions with the ribosome, serves as a successful template for future analogues aimed at overcoming established resistance mechanisms. researchgate.net

Research into other analogues has explored isosteric replacements in the A and C rings of the linezolid molecule and rational modeling based on ribosome-linezolid complex structures to design derivatives with improved binding affinity, especially to mutated ribosomes. core.ac.uk This approach has led to the development of compounds like benzoxazinyl-oxazolidinones, which have shown potent activity against a wide array of Gram-positive bacteria, including linezolid-resistant strains with MIC values as low as 0.125 to 2.0 μg/mL. rsc.org

Table 1: Comparative In Vitro Activity of Oxazolidinones Against Resistant Strains

| Compound | Organism Strain | Resistance Mechanism | MIC (μg/mL) |

|---|---|---|---|

| Tedizolid | Linezolid-Resistant S. aureus | cfr gene | 1-16 mdpi.com |

| Tedizolid | Linezolid-Resistant Enterococci | - | 1-16 researchgate.net |

| Linezolid | Linezolid-Resistant Enterococci | - | 4-64 researchgate.net |

| Benzoxazinyl-oxazolidinone 16 | Linezolid-Resistant Bacteria | - | 0.125 - 2.0 rsc.org |

This table is generated from data available in the cited research articles.

The clinical success of an antibiotic is heavily dependent on its pharmacokinetic (PK) profile, which includes absorption, distribution, metabolism, and excretion. A major goal in developing new oxazolidinone analogues is to optimize these properties to ensure adequate drug exposure at the site of infection while minimizing potential toxicities. asm.org An ideal PK profile often includes high oral bioavailability, a long half-life permitting less frequent dosing, and a metabolic pathway that avoids the production of toxic metabolites. nih.govrsc.org

Tedizolid phosphate (B84403), the prodrug of tedizolid, exemplifies successful PK optimization. mdpi.com It possesses a high oral bioavailability of approximately 90% and a half-life of about 12 hours, which allows for convenient once-daily dosing. nih.govnih.gov The development of a phosphate prodrug enhances aqueous solubility, contributing to its favorable absorption characteristics. mdpi.com

Other research efforts have identified novel analogues with exceptional bioavailability. For example, one derivative was reported to have an oral bioavailability of 99.1% in preclinical studies. rsc.org In the context of tuberculosis research, understanding the PK/pharmacodynamic (PK/PD) drivers is crucial for optimizing dosing for efficacy and tolerability. newtbdrugs.org Studies on sutezolid (B1681842), for instance, have examined whether its activity is driven by peak concentration or time above MIC to determine the most effective dosing schedule. mdpi.com Such preclinical evaluations are vital for guiding the design of clinical trials and maximizing the therapeutic potential of new compounds. asm.orgresearchgate.net

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotic treatments and are a major cause of chronic infections. mdpi.comnih.gov Developing oxazolidinones with the ability to inhibit the formation of or eradicate established biofilms is a significant area of future research.

Structural modification of the oxazolidinone scaffold is a primary strategy for enhancing anti-biofilm efficacy. nih.gov Recent studies have reported the synthesis of novel oxazolidinone-sulphonamide/amide conjugates that exhibit potent activity against Bacillus subtilis and Pseudomonas aeruginosa, along with significant anti-biofilm properties. mdpi.com Another approach involves identifying compounds that can disrupt biofilm-related processes. For instance, an oxazolidinone derivative was found to act as a quorum-sensing inhibitor in P. aeruginosa, thereby interfering with the signaling pathways that control biofilm formation and virulence. rsc.org

The anti-biofilm activity of newer oxazolidinones like radezolid (B1680497) has been investigated against clinical isolates of Staphylococcus aureus, showing promising results in inhibiting biofilm formation at sub-MIC concentrations. frontiersin.org Furthermore, some research has focused on eradicating established biofilms. Ranbezolid, for example, was shown to be capable of completely eradicating MRSA biofilms at clinically relevant concentrations. researchgate.net The effectiveness of such agents can be further enhanced through combination strategies, such as co-administration with biofilm dispersal agents. researchgate.net Despite these advances, the precise mechanism by which oxazolidinones inhibit and eradicate biofilms is not yet fully understood, and further research in this area is expected to accelerate the discovery of new anti-biofilm agents. nih.gov

Table 2: Anti-Biofilm Activity of Novel Oxazolidinone Analogues

| Compound/Analogue | Target Organism | Activity Noted |

|---|---|---|

| Oxazolidinone-sulphonamide conjugate 2 | Bacillus subtilis, Pseudomonas aeruginosa | Good inhibition of biofilms (IC₅₀ of 0.58 µg/mL). mdpi.com |

| Radezolid | Methicillin-susceptible S. aureus (MSSA) | Better anti-biofilm activity than linezolid at 1/8 x MIC. frontiersin.org |

| Ranbezolid | Methicillin-resistant S. aureus (MRSA) | Complete eradication of established biofilms. researchgate.net |

| Oxazolidinone derivative 44 | Pseudomonas aeruginosa PAO1 | 40.39% inhibition of biofilm formation at 162.5 μM. rsc.org |

This table is generated from data available in the cited research articles.

Optimization of Preclinical Pharmacokinetic Profiles

Exploration of Novel Therapeutic Applications

Beyond their established role as direct-acting antibacterial agents, there is growing interest in exploring alternative therapeutic applications for oxazolidinones. These include strategies that disarm pathogens without necessarily killing them (anti-virulence) and improving treatments for persistent global health threats like tuberculosis.

Anti-virulence therapy is an emerging paradigm that aims to neutralize pathogens by inhibiting the factors that cause disease, such as toxins and biofilms, rather than killing the bacteria directly. nih.gov This approach is thought to exert less selective pressure for the development of resistance. nih.gov The oxazolidinone scaffold is being explored for its potential in this area.

A key target for anti-virulence drugs is quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including the production of virulence factors and the formation of biofilms. nih.gov One study identified an oxazolidinone derivative that acts as a QS inhibitor in P. aeruginosa, a pathogen known for its complex QS systems. rsc.org Other research has evaluated related heterocyclic compounds, such as oxazolone-based sulfonamides, for their ability to diminish virulence factor production. These compounds were shown to significantly reduce the formation of biofilms and decrease the production of pigments like staphyloxanthin in S. aureus and pyocyanin (B1662382) in P. aeruginosa at sub-inhibitory concentrations. nih.gov These findings suggest that the oxazolidinone chemical space is a promising source for the development of novel anti-virulence agents.

Tuberculosis (TB), particularly multidrug-resistant TB (MDR-TB), remains a formidable global health challenge, and oxazolidinones are a critical component of treatment regimens. mdpi.comnih.gov Linezolid is used to treat MDR-TB, but its use can be limited by toxicity during the long treatment courses required. nih.gov This has driven extensive research into developing new oxazolidinone analogues with improved efficacy and better safety profiles for TB treatment. mdpi.comasm.org

Several next-generation oxazolidinones, including sutezolid, tedizolid, and delpazolid, have shown promising preclinical and early clinical results against Mycobacterium tuberculosis. mdpi.comnih.gov Posizolid (B1679054) was also investigated for this indication. In vitro studies showed it had activity against drug-susceptible and drug-resistant M. tuberculosis strains, with MIC₅₀ and MIC₉₀ values of 1 mg/L for all tested strains. mdpi.comnih.gov However, its activity was generally less pronounced than that of other oxazolidinones. mdpi.com In a mouse model, posizolid was less effective than linezolid or sutezolid, and a phase II clinical study in patients with drug-susceptible TB showed only modest bactericidal activity. researchgate.netnih.gov Consequently, the development of posizolid for TB was discontinued (B1498344) by its sponsor. researchgate.netacs.org